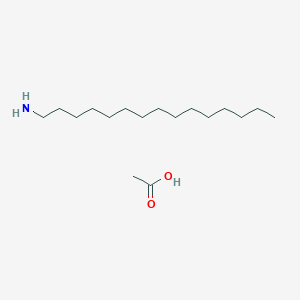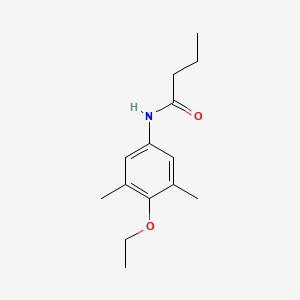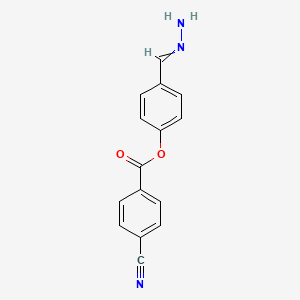![molecular formula C16H18O4 B14364904 2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol CAS No. 90139-54-1](/img/structure/B14364904.png)
2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol is an organic compound with the molecular formula C16H18O4. It is a phenolic ether, characterized by the presence of methoxy and phenoxy groups attached to a phenol core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol typically involves the reaction of 2-methoxy-4-methylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenolic units. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide
Solvents: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives
Reduction: Alcohols and reduced phenolic compounds
Substitution: Halogenated or nitrated phenolic ethers
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. The compound may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and phenol groups but lacks the additional phenoxy group.
4-Methylguaiacol: Similar structure with a methoxy and hydroxyl group on the aromatic ring.
2-Methoxy-4-vinylphenol: Contains a vinyl group instead of the methoxy-methyl linkage.
Uniqueness
2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
90139-54-1 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
2-methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol |
InChI |
InChI=1S/C16H18O4/c1-11-4-7-14(16(8-11)19-3)20-10-12-5-6-13(17)15(9-12)18-2/h4-9,17H,10H2,1-3H3 |
InChI-Schlüssel |
AMDRDPIHRDPQCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=C(C=C2)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


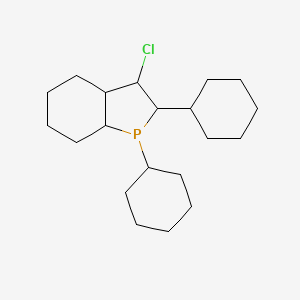
![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
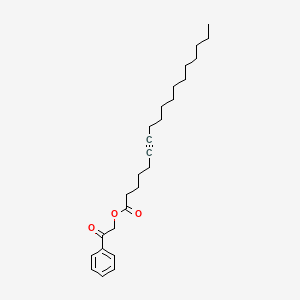
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
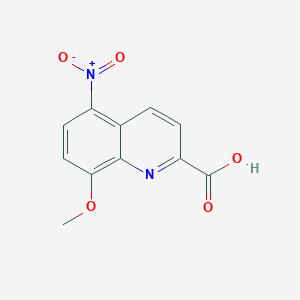
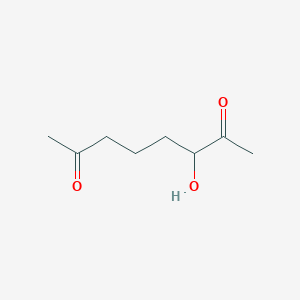
![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)
